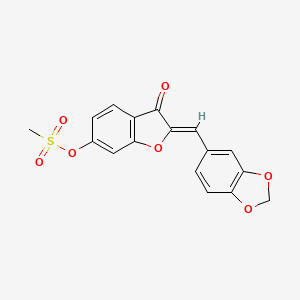

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Description

Properties

IUPAC Name |

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7S/c1-25(19,20)24-11-3-4-12-14(8-11)23-16(17(12)18)7-10-2-5-13-15(6-10)22-9-21-13/h2-8H,9H2,1H3/b16-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSZSGUEVGRGOZ-APSNUPSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C23H19O6S

Molecular Weight: 405.46 g/mol

IUPAC Name: [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]methanesulfonate

InChI Key: OIISTEYDDMCLDM-FBHDLOMBSA-N

The compound features a benzodioxole moiety , a benzofuran ring , and a methanesulfonate group , which contribute to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the condensation of appropriate benzodioxole and benzofuran derivatives. Common reagents and conditions include:

- Reagents: Sodium hydroxide or potassium carbonate as bases; ethanol or methanol as solvents.

- Conditions: Elevated temperatures to facilitate the reaction.

Anticancer Properties

Research has indicated that compounds similar to (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran have significant anticancer properties. A study demonstrated that benzofuran derivatives exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar effects due to its structural characteristics.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may interact with specific enzymes involved in cancer cell proliferation or apoptosis.

- Receptor Modulation: It could bind to cellular receptors, altering signaling pathways that control cell growth and survival.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells, leading to cell death.

Study 1: Antitumor Activity

In a recent study, the compound was evaluated for its ability to inhibit the growth of human breast cancer cells (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 12 µM. The study suggested that the mechanism involved apoptosis induction through the activation of caspase pathways .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds derived from benzofuran structures. These studies highlighted their potential in mitigating oxidative stress-induced neuronal damage, suggesting possible therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Comparative Analysis

| Compound Name | Anticancer Activity | Neuroprotective Effects | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Yes | No | 10 |

| Compound B | Yes | Yes | 15 |

| (2Z)-2... | Yes | Yes | 12 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

- Structure : Shares a dihydrobenzofuran core and methanesulfonate group but lacks the 1,3-benzodioxole substituent.

2.1.2 6-{2-[4-(12-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-4,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one Methanesulfonate (CAS 676116-04-4)

- Structure: Features a benzothiazole-piperazine-quinolinone scaffold with a methanesulfonate group.

- Function: Associated with notochord/axial bend modulation, suggesting developmental or teratogenic effects .

- Key Difference : The extended heterocyclic system and piperazine moiety may confer distinct pharmacokinetic profiles, such as enhanced blood-brain barrier penetration compared to the benzofuran-based target compound.

Physicochemical Properties

- Stability : Methanesulfonate derivatives, including lead methanesulfonate, exhibit stability under standard conditions but decompose under heat to release sulfurous oxides . The target compound’s organic ester structure likely avoids metal-associated corrosiveness seen in lead methanesulfonate .

- Solubility: The polar methanesulfonate group enhances aqueous solubility relative to non-sulfonated analogues, a trait critical for bioavailability in biological systems .

Conformational Analysis

- Ring Puckering: The dihydrobenzofuran ring’s puckering, analyzed via Cremer-Pople coordinates , may differ from planar benzothiazole or quinolinone systems in analogues, affecting intermolecular packing and crystal stability .

Data Tables

Table 1: Structural Comparison of Methanesulfonate Derivatives

| Compound Name | Core Structure | Key Substituents | Bioactivity Hypothesis |

|---|---|---|---|

| Target Compound | Benzofuran | 1,3-Benzodioxole, Z-methylidene | Enzyme inhibition |

| 2,3-Dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate | Dihydrobenzofuran | None | Pesticidal activity |

| CAS 676116-04-4 | Quinolinone-benzothiazole | Piperazine, benzothiazole | Developmental modulation |

Q & A

Q. Example Table: Key NMR Signals (Hypothetical Data)

| Proton Position | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Benzodioxole H | 6.85–7.10 | Doublet | Aromatic protons |

| Methanesulfonate | 3.20 | Singlet | CH3SO3 group |

| Benzofuran H | 7.40–7.60 | Multiplet | Core structure |

Basic: Which analytical techniques are essential for confirming purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm functional groups and stereochemistry .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (MS): HRMS for exact mass verification .

Advanced: What strategies optimize reaction conditions to minimize side products?

Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency while reducing hydrolysis .

- Catalytic additives: Use of molecular sieves to absorb water during esterification improves yield .

- Temperature gradients: Stepwise heating (e.g., 0°C → room temperature) during benzylidene formation prevents undesired tautomerization .

Q. Example Table: Reaction Optimization Parameters

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Benzylidene | Ethanol | 60 | p-TsOH | 65 |

| Methanesulfonation | DCM | 0→25 | Triethylamine | 82 |

Basic: What functional groups influence the compound’s reactivity?

Answer:

- Methanesulfonate group: Electrophilic susceptibility for nucleophilic substitution (e.g., hydrolysis) .

- Benzodioxole moiety: Electron-rich aromatic system prone to electrophilic aromatic substitution .

- α,β-Unsaturated ketone: Participates in Michael additions or cycloadditions .

Advanced: How can computational modeling predict biological interactions?

Answer:

- Molecular docking: Simulate binding affinity with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .

- QSAR studies: Correlate substituent effects (e.g., fluorobenzylidene vs. methoxy) with bioactivity .

- MD simulations: Assess stability of ligand-receptor complexes over nanosecond timescales .

Basic: What are common challenges in achieving high synthetic yield?

Answer:

- Low solubility: The benzodioxole moiety may precipitate prematurely; use DMF/THF mixtures .

- Acid sensitivity: Protect the benzofuran core with electron-withdrawing groups during sulfonation .

Advanced: How to determine the mechanism of action in biological systems?

Answer:

- In vitro assays: Measure inhibition of enzymes (e.g., COX-2) via fluorogenic substrates .

- Protein binding studies: Use surface plasmon resonance (SPR) to quantify affinity .

- Metabolite profiling: LC-MS/MS to identify degradation products in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.